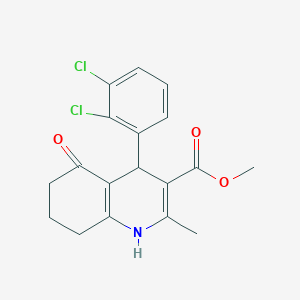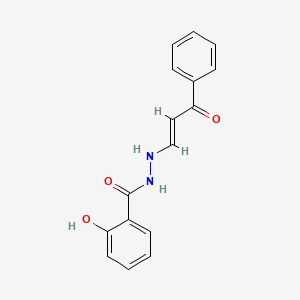![molecular formula C22H23N5O2 B5056746 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrimidin-7-amine core, with a 3,4-dimethoxyphenyl group and a 2-pyridinylmethyl group attached at the 2- and 3-positions, respectively . The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the dimethoxyphenyl and pyridinylmethyl groups could potentially increase the compound’s lipophilicity, affecting its solubility and permeability .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine:
Anticancer Activity
This compound has shown potential as an anticancer agent. Pyrazolo[1,5-a]pyrimidine derivatives are known for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting CDKs can lead to the suppression of tumor cell proliferation and induction of apoptosis . Research has demonstrated that these compounds exhibit significant cytotoxic activities against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes and pathways involved in inflammation. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit the production of pro-inflammatory cytokines and mediators, such as nitric oxide (NO) and prostaglandins . This makes them promising candidates for the treatment of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
This compound exhibits antimicrobial properties, making it useful in combating bacterial and fungal infections. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Additionally, they have demonstrated antifungal activity against various fungal strains, which could be beneficial in treating fungal infections .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Pyrazolo[1,5-a]pyrimidine derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . By inhibiting AChE, these compounds can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Antioxidant Activity
The antioxidant properties of this compound are significant in protecting cells from oxidative stress. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to scavenge free radicals and reduce oxidative damage to cellular components . This activity is crucial in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers .
Antiviral Applications
This compound has potential antiviral applications, particularly against viruses that cause significant health issues. Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit viral replication and reduce viral load . This makes them promising candidates for the development of antiviral therapies against viruses like hepatitis C and dengue .
Photophysical Applications
The unique photophysical properties of this compound make it suitable for applications in bioimaging and optoelectronics. Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their ability to exhibit room-temperature phosphorescence (RTP), which is useful in creating advanced imaging techniques and anti-counterfeiting measures . Their ability to emit light under specific conditions can be harnessed in various technological applications .
Catalytic Activity
This compound can also serve as a catalyst in various chemical reactions. Pyrazolo[1,5-a]pyrimidine derivatives have been studied for their catalytic properties in organic synthesis, including the formation of carbon-carbon and carbon-heteroatom bonds . Their catalytic efficiency and selectivity make them valuable in the development of new synthetic methodologies .
作用機序
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
It’s likely that it binds to the active site of its target protein (potentially cdk2), inhibiting its activity and leading to alterations in cell cycle progression .
Biochemical Pathways
This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values ranging from 45–97 nM and 6–99 nM, respectively .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14-11-20(24-13-17-7-5-6-10-23-17)27-22(25-14)15(2)21(26-27)16-8-9-18(28-3)19(12-16)29-4/h5-12,24H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIMLFVFGDIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B5056664.png)
![4-butyl-6-chloro-7-[2-(3,4-dimethoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5056667.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5056672.png)

![N-[4-(3-cyclohexen-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]acetamide](/img/structure/B5056681.png)
![1-[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5056689.png)


![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)
![N-1,3-thiazol-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5056766.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2-phenoxyethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5056775.png)
![2-(4-tert-butylphenoxy)-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5056777.png)